2-[(2,5-Dimethoxyphenyl)amino]benzoic acid
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Overview
Description
2-[(2,5-Dimethoxyphenyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,5-dimethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethoxyphenyl)amino]benzoic acid typically involves the reaction of 2,5-dimethoxyaniline with a suitable benzoic acid derivative. One common method involves the condensation of 2,5-dimethoxyaniline with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethoxyphenyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[(2,5-Dimethoxyphenyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethoxyphenyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethoxybenzoic acid
- 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid
- 2-[(2,5-Dimethoxyphenyl)amino]-4-nitrobenzoic acid
Uniqueness
2-[(2,5-Dimethoxyphenyl)amino]benzoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-(2,5-dimethoxyanilino)benzoic acid |
InChI |
InChI=1S/C15H15NO4/c1-19-10-7-8-14(20-2)13(9-10)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
InChI Key |
JTDKXVLNSFBEKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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